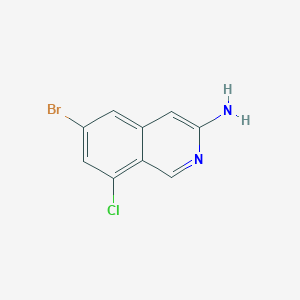

6-Bromo-8-chloroisoquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

6-bromo-8-chloroisoquinolin-3-amine |

InChI |

InChI=1S/C9H6BrClN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13) |

InChI Key |

DLKTXLGXDBAITQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(N=CC2=C(C=C1Br)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 8 Chloroisoquinolin 3 Amine and Its Analogs

General Principles of Isoquinoline (B145761) Ring System Construction

The synthesis of the isoquinoline ring is a well-established area of organic chemistry, with a variety of methods developed over the years. These can be broadly categorized into classical cyclization reactions and more modern transition metal-catalyzed approaches.

Classical Cyclization Reactions in Isoquinoline Formation

Two of the most historically significant and widely used methods for constructing the isoquinoline skeleton are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. google.combldpharm.com This intermediate can then be dehydrogenated to afford the aromatic isoquinoline ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, and its success is often dependent on the electronic nature of the aromatic ring, with electron-rich systems undergoing cyclization more readily. rsc.orgepa.gov

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline. nih.govhelsinki.fi Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is a form of electrophilic aromatic substitution and is generally favored for electron-rich aromatic rings. helsinki.fi Subsequent oxidation is required to achieve the fully aromatic isoquinoline core.

| Reaction | Starting Materials | Key Reagents | Product | Ref. |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | google.combldpharm.com |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid (e.g., HCl) | Tetrahydroisoquinoline | nih.govhelsinki.fi |

Transition Metal-Catalyzed Approaches

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoquinolines are no exception. Palladium and copper-catalyzed reactions are particularly prominent in this regard.

Palladium catalysis offers a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial steps in many modern isoquinoline syntheses.

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base, is widely used to introduce substituents onto the isoquinoline core or to construct the ring itself. google.comorganic-chemistry.orgnih.gov For instance, a pre-functionalized halo-isoquinoline can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly relevant for the synthesis of aminoisoquinolines. It can be used to introduce an amino group at a specific position on a pre-formed halo-isoquinoline scaffold. The choice of phosphine (B1218219) ligand is critical for the success of this reaction, with sterically hindered ligands often providing the best results. organic-chemistry.org

| Reaction | Coupling Partners | Catalyst System | Bond Formed | Ref. |

| Suzuki-Miyaura | Organoboron compound + Organic halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | google.comorganic-chemistry.org |

| Buchwald-Hartwig | Amine + Aryl halide | Pd catalyst, Phosphine ligand, Base | C-N |

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium for the synthesis of isoquinolines. These methods often involve the intramolecular cyclization of appropriately substituted starting materials. A notable example is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives to produce isoquinolines. This approach is lauded for its efficiency and can be performed under mild conditions, sometimes even in water as a green solvent.

Intramolecular Cyclization Pathways and Rearrangements

Intramolecular cyclization is a fundamental strategy for the construction of the isoquinoline ring system. These reactions involve the formation of a new bond within a single molecule to close the ring. A variety of precursors can be designed to undergo such cyclizations. For example, the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines. Another approach involves the cyclization of o-cyanobenzyl cyanide derivatives to form aminoisoquinolines. rsc.org These intramolecular pathways are often highly efficient as they are entropically favored.

Specific Synthetic Routes for 6-Bromo-8-chloroisoquinolin-3-amine

A direct, published synthetic route for this compound is not readily found in a survey of the scientific literature. However, a plausible synthetic pathway can be proposed based on established methodologies for the synthesis of related substituted isoquinolines.

A potential strategy would commence with a suitably substituted benzonitrile. The synthesis could begin with 2-amino-3-bromo-5-chlorotoluene . This starting material could undergo a Sandmeyer reaction to replace the amino group with a cyano group, yielding 3-bromo-5-chloro-2-methylbenzonitrile . Subsequent radical bromination of the methyl group would provide 2-(bromomethyl)-3-bromo-5-chlorobenzonitrile .

This key intermediate can then be subjected to a cyclization reaction to form the 3-aminoisoquinoline core. One established method involves reaction with a source of ammonia (B1221849), such as sodamide, or through a two-step process involving displacement of the benzylic bromide with cyanide to form a di-nitrile, followed by base-catalyzed cyclization. The Thorpe-Ziegler reaction of the resulting 2-(cyanomethyl)-3-bromo-5-chlorobenzonitrile would lead to the formation of a β-enaminonitrile, which upon tautomerization and aromatization would yield the desired This compound .

An alternative final step could involve the direct amination of a 6-bromo-3,8-dichloroisoquinoline intermediate. This precursor could potentially be synthesized through a multi-step sequence starting from a substituted aniline (B41778) or benzaldehyde, followed by cyclization and chlorination steps. The final amination at the C-3 position could be achieved via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction. The selective displacement of the C-3 chlorine over the C-8 chlorine would be a key challenge in this approach, likely influenced by the electronic properties of the isoquinoline ring system.

Multi-step Reaction Sequences for Substituted Isoquinolinamines

| Starting Material | Key Intermediates | Final Product | Reference |

| Anthranilic acid | 5-Bromoanthranilic acid | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | nih.gov |

| 6-Bromo-8-nitro-quinoline | Not specified | 6-Bromoquinolin-8-amine (B1581729) | chemicalbook.com |

Regioselective Introduction of Halogen and Amine Functionalities (Bromination, Chlorination, Amination)

The precise placement of halogen and amine groups on the isoquinoline ring is a significant challenge in the synthesis of this compound. The electronic properties of the isoquinoline nucleus dictate the positions most susceptible to electrophilic and nucleophilic attack.

Bromination: The bromination of isoquinolines can be highly regioselective depending on the reaction conditions. For example, bromination of isoquinoline in concentrated sulfuric acid using N-bromosuccinimide (NBS) can yield 5-bromoisoquinoline. thieme-connect.com The choice of brominating agent and the acidity of the medium are critical factors in controlling the position of bromination. thieme-connect.com In the synthesis of related quinoline (B57606) derivatives, bromination of 8-substituted quinolines has also been studied, revealing that the position of bromination is influenced by the existing substituent. researchgate.net

Chlorination: Regioselective chlorination of isoquinolines can be achieved through various methods. One approach involves the use of a fungal flavin-dependent halogenase, which can halogenate specific positions ortho to a hydroxyl group. nih.gov Chemical methods, such as using phosphorus oxychloride (POCl3) or a combination of triphenylphosphine (B44618) (PPh3) and hexachloroacetone (B130050) (Cl3CCN), have been developed for the regioselective chlorination of isoquinoline N-oxides. researchgate.netresearchgate.net

Amination: The introduction of an amine group can be accomplished through nucleophilic substitution or other amination protocols. For instance, isoquinoline can undergo amination at the C1 position with potassium amide in liquid ammonia. thieme-connect.de The synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds has also been reported, proceeding via a cobalt(III)-catalyzed C-H/N-H bond functionalization. organic-chemistry.org

| Reaction | Reagents | Key Features | Reference |

| Bromination | NBS, concentrated H2SO4 | Regioselective monobromination at the 5-position of isoquinoline. | thieme-connect.com |

| Chlorination | Fungal flavin-dependent halogenase | Regioselective chlorination ortho to a hydroxyl group. | nih.gov |

| Chlorination | PPh3/Cl3CCN | Regioselective C2-chlorination of heterocyclic N-oxides. | researchgate.netresearchgate.net |

| Amination | KNH2, liquid NH3 | Amination of isoquinoline at the C1 position. | thieme-connect.de |

| Amination | Aryl amidines, diazo compounds, Co(III) catalyst | Synthesis of 1-aminoisoquinolines via C-H/N-H bond functionalization. | organic-chemistry.org |

Chemical Derivatization and Further Functionalization of this compound

Once synthesized, this compound can serve as a versatile building block for the creation of more complex molecules through various derivatization reactions.

Nucleophilic Substitution Reactions at Halogenated and Amine Positions

The halogen atoms at the 6- and 8-positions and the amine group at the 3-position of the isoquinoline ring are susceptible to nucleophilic substitution reactions. chemguide.co.uk The reactivity of these positions allows for the introduction of a wide range of functional groups. For example, halogenoalkanes react with ammonia in a nucleophilic substitution reaction to form primary amines. savemyexams.com This principle can be extended to the halogenated positions of the isoquinoline ring. Furthermore, primary amines themselves can act as nucleophiles, leading to further substitution. chemguide.co.uk In the context of related heterocyclic systems, nucleophilic aromatic substitution has been observed where tertiary alkylamines, intended as non-nucleophilic bases, participate in the reaction. mdpi.com

Formation of Complex Polycyclic Systems (e.g., Indazolo[3,2-a]isoquinolinamines)

The functional groups on this compound can be utilized in cyclization reactions to construct more complex polycyclic systems. While the direct synthesis of indazolo[3,2-a]isoquinolinamines from this specific starting material is not detailed in the provided search results, the general principle of using substituted heterocycles to build fused ring systems is well-established. For instance, rhodium-catalyzed oxidative cross-coupling and cyclization of aryl aldimines and alkynes is a known method for synthesizing 3,4-disubstituted isoquinolines. acs.org This type of annulation strategy could potentially be adapted to form polycyclic structures from appropriately functionalized isoquinolinamines.

Advanced Synthetic Techniques and Methodological Innovations in Isoquinolinamine Synthesis

Modern synthetic chemistry has seen the advent of new technologies that can significantly improve the efficiency and environmental footprint of chemical syntheses.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. researchgate.netnih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. youtube.com This technique relies on the efficient heating of polar solvents and reagents by microwave energy, leading to rapid temperature increases. nih.gov Microwave-assisted synthesis has been successfully applied to the preparation of various quinazoline (B50416) and quinazolinone derivatives, demonstrating its potential for the efficient synthesis of isoquinolinamines as well. researchgate.netnih.gov The advantages of MAOS include faster reactions, higher yields, and often the use of smaller volumes of solvent, contributing to greener chemical processes. youtube.comyoutube.com

| Technique | Advantages | Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, smaller solvent volumes | Synthesis of quinazolines, quinazolinones, and other heterocycles | researchgate.netnih.govnih.govyoutube.com |

Continuous Flow Reactors and Automated Systems for Enhanced Yield and Purity

The synthesis of complex heterocyclic molecules such as this compound and its analogs is increasingly benefiting from the adoption of advanced manufacturing technologies. Continuous flow reactors and automated synthesis platforms are at the forefront of this evolution, offering significant advantages over traditional batch processing in terms of yield, purity, safety, and scalability. mdpi.comnih.govrsc.org These technologies enable precise control over reaction parameters, leading to optimized and reproducible outcomes.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for superior heat and mass transfer, rapid reaction quenching, and the safe handling of hazardous intermediates. rsc.orgrsc.org This level of control is particularly advantageous for the synthesis of highly functionalized isoquinolines, where regioselectivity and chemoselectivity are critical. For instance, the introduction of the amino group at the C3 position of the di-halogenated isoquinoline core, a key step in the synthesis of the target compound, can be significantly improved using flow-based Buchwald-Hartwig amination. sigmaaldrich.comharvard.eduscienceintheclassroom.org In a flow setup, the precise temperature control and efficient mixing can minimize the formation of by-products often seen in batch reactions, leading to higher purity of the desired 3-aminoisoquinoline derivative.

Automated synthesis platforms, often integrated with high-throughput screening (HTS) technologies, allow for the rapid optimization of reaction conditions. sigmaaldrich.comscienceintheclassroom.orgnih.gov By systematically varying parameters such as catalyst loading, ligand choice, temperature, and residence time, these systems can quickly identify the optimal conditions for maximizing the yield and purity of this compound. This is particularly valuable for multi-step syntheses and for the creation of libraries of analogs for structure-activity relationship (SAR) studies.

While specific literature on the continuous flow synthesis of this compound is not yet prevalent, the principles and successful applications in the synthesis of related heterocyclic compounds provide a strong basis for its implementation. The following data tables illustrate the potential enhancements in yield and purity that could be achieved by transitioning from traditional batch synthesis to continuous flow and automated systems for key reaction steps in the synthesis of the target compound and its analogs.

Illustrative Comparison of Batch vs. Continuous Flow for Buchwald-Hartwig Amination of a Dihalo-isoquinoline Precursor

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 12 - 24 hours | 15 - 60 minutes |

| Temperature (°C) | 100 - 120 | 120 - 150 |

| Yield (%) | 65 - 75 | 85 - 95 |

| Purity (by HPLC, %) | 85 - 90 | >98 |

| By-product Formation | Moderate | Minimal |

This table presents hypothetical data based on typical improvements observed for Buchwald-Hartwig aminations of heterocyclic halides when transitioning from batch to continuous flow processing.

High-Throughput Screening Data for Optimization of a Key Cyclization Step

| Experiment ID | Catalyst (mol%) | Ligand | Temperature (°C) | Residence Time (min) | Yield (%) |

| HTS-001 | Pd(OAc)₂ (2) | XPhos | 100 | 30 | 72 |

| HTS-002 | Pd₂(dba)₃ (1) | SPhos | 100 | 30 | 78 |

| HTS-003 | Pd(OAc)₂ (2) | XPhos | 120 | 20 | 85 |

| HTS-004 | Pd₂(dba)₃ (1) | SPhos | 120 | 20 | 91 |

| HTS-005 | Pd(OAc)₂ (2) | RuPhos | 120 | 20 | 88 |

| HTS-006 | Pd₂(dba)₃ (1) | RuPhos | 120 | 20 | 89 |

This table represents illustrative data from a high-throughput screening experiment aimed at optimizing a palladium-catalyzed cyclization reaction for the formation of a substituted isoquinoline core. Such experiments can rapidly identify optimal conditions for yield.

The adoption of continuous flow and automated synthesis methodologies holds significant promise for the efficient and high-quality production of this compound and a diverse range of its analogs. These advanced techniques not only enhance key performance indicators like yield and purity but also contribute to the development of safer and more environmentally benign manufacturing processes. mdpi.comrsc.org

Molecular Mechanisms and Biological Target Interactions of 6 Bromo 8 Chloroisoquinolin 3 Amine

General Mechanisms of Action of Isoquinoline (B145761) Derivatives in Biological Systems

Isoquinoline derivatives constitute a broad class of compounds renowned for their diverse biological activities. nih.govrsc.org These molecules, both naturally occurring and synthetic, exert their effects through a variety of mechanisms, largely dictated by the nature and position of substituents on the core isoquinoline ring. ontosight.ai Their planar, aromatic structure allows them to intercalate into DNA, while the nitrogen atom and various functional groups can form hydrogen bonds and other interactions with proteins, making them versatile ligands for numerous biological targets. ontosight.ai

The general mechanisms of action for isoquinoline derivatives are extensive and include:

Anticancer Effects: Many isoquinoline alkaloids and their synthetic analogs demonstrate potent anticancer activity by interfering with critical cellular processes. These include the inhibition of topoisomerase enzymes, disruption of microtubule dynamics, induction of apoptosis (programmed cell death), and modulation of key signaling pathways involved in cell proliferation and survival. nih.govamerigoscientific.com

Enzyme Inhibition: The isoquinoline scaffold serves as a template for the design of inhibitors for various enzyme families, including kinases, methyltransferases, and cholinesterases. nih.govnih.gov By fitting into the active or allosteric sites of these enzymes, they can block their catalytic function and thereby modulate cellular signaling.

Receptor Modulation: Certain isoquinoline derivatives can act as agonists or antagonists at various neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, influencing neuronal communication and function. amerigoscientific.com

Antimicrobial and Anti-inflammatory Activity: Some derivatives exhibit antimicrobial properties by disrupting microbial cell walls or metabolic processes. amerigoscientific.com Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and cytokines. amerigoscientific.comnih.gov

The specific bioactivity of a derivative like 6-Bromo-8-chloroisoquinolin-3-amine is determined by its unique substitution pattern, which fine-tunes its shape, electronics, and binding potential. ontosight.ai

Identification and Characterization of Specific Biological Targets

The following sections delve into the specific known and potential biological targets of this compound, based on direct and indirect research findings.

Protein Arginine Methyltransferase 3 (PRMT3) is an enzyme that catalyzes the asymmetric dimethylation of arginine residues on protein substrates, playing a role in processes like ribosome biogenesis. Research into allosteric inhibitors of PRMT3 has identified a series of potent compounds based on a substituted isoquinoline scaffold. nih.gov

In a study focused on developing selective PRMT3 inhibitors, a compound featuring an 8-chloro-substituted isoquinoline ring (compound 40 in the study) was synthesized and evaluated. nih.gov This compound demonstrated significant inhibitory potency, comparable to the lead compounds in the series. The research highlighted that the nitrogen atom of the isoquinoline ring forms a crucial hydrogen bond with the threonine residue (T466) in an allosteric pocket of the PRMT3 enzyme. While small substituents on the isoquinoline ring were generally well-tolerated, they had a limited impact on further enhancing potency. nih.gov

Although this compound itself was not explicitly tested in this study, the potent activity of the closely related 8-chloroisoquinoline (B135129) derivative suggests that this scaffold is highly compatible with the allosteric site of PRMT3. The 6-bromo substitution would further modify the electronic and steric properties of the molecule, potentially influencing its binding affinity and metabolic stability.

Table 1: Inhibitory Activity of Selected Isoquinoline Derivatives against PRMT3

| Compound ID (from source) | Substitution on Isoquinoline Ring | IC50 (nM) |

| 4 | Unsubstituted | 10 ± 1 |

| 36 | 7-Fluoro | 10 ± 1 |

| 39 | 3-Fluoro | 10 ± 1 |

| 40 | 8-Chloro | 10 ± 1 |

| 37 | 1-Methyl | 102 ± 8 |

| 38 | 7-Methyl | 33 ± 2 |

Data sourced from a study on potent and selective allosteric inhibitors of PRMT3. nih.gov

Specifically, this compound has been utilized as a starting material for the creation of C-linked isoquinoline amides designed as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). google.com Mutations in LRRK2 are associated with an increased risk of Parkinson's disease, and inhibiting its kinase activity is a promising therapeutic strategy. google.com The compound has also been employed in the synthesis of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a regulator of immune cell signaling. googleapis.com

The utility of this compound in constructing molecules that target kinases like LRRK2 and HPK1 underscores the suitability of this scaffold for interacting with the ATP-binding pocket of these important enzymes.

The broader class of isoquinoline alkaloids has been investigated for various enzymatic interactions; however, specific studies detailing the direct interaction of this compound with proteases were not identified in the reviewed scientific literature.

While isoquinoline derivatives can modulate neurotransmitter systems, specific research data on the binding or modulation of the 5-HT3 receptor or other neurotransmitter systems by this compound is not available in the public domain literature that was surveyed. The focus of existing research on this particular compound and its close analogs appears to be primarily in the domain of enzyme inhibition. nih.govgoogle.com

Nucleic Acid Interaction Profiles (relevant to broader isoquinoline alkaloids)

Isoquinoline alkaloids, a significant class of natural products, are a focal point in biomedical research due to their diverse pharmacological properties, including potential anticancer activities. nih.gov While the precise molecular targets for many of these compounds are still being fully elucidated, their interaction with nucleic acids (DNA and RNA) is a well-documented and crucial aspect of their mechanism of action. nih.govdntb.gov.ua The planar aromatic structure of many isoquinoline alkaloids allows them to interact with the helical structure of DNA, primarily through intercalation. nih.gov

This intercalative binding, where the alkaloid inserts itself between the base pairs of the DNA double helix, can lead to significant functional consequences, including the inhibition of DNA replication and transcription, ultimately disrupting cellular processes in rapidly proliferating cancer cells. nih.govmedicinacomplementar.com.br The strength and specificity of this binding are influenced by the specific structural features of the alkaloid. For instance, studies on protoberberine alkaloids like berberine (B55584) and palmatine, and benzophenanthridine alkaloids like sanguinarine (B192314), have revealed that planarity and substituents significantly affect binding affinity. nih.govmedicinacomplementar.com.br Planar molecules such as coralyne and sanguinarine exhibit stronger, more thermodynamically favored intercalation compared to the more buckled structures of berberine and palmatine. nih.gov

Beyond simple intercalation, some isoquinoline alkaloids demonstrate specificity for particular DNA sequences or structures, such as G-quadruplexes or specific alternating base sequences. nih.gov For example, coralyne has shown a preference for alternating GC sequences. nih.gov Furthermore, the interaction is not limited to DNA; the binding of these alkaloids to various forms of RNA is also an active area of investigation. nih.gov The collective understanding of these nucleic acid interactions provides a foundational framework for designing new, more effective therapeutic agents based on the isoquinoline scaffold. nih.govdntb.gov.ua

Cellular Processes and Pathways Perturbed by this compound and its Analogs

The biological activities of this compound and its analogs stem from their ability to interfere with fundamental cellular processes. These interactions can lead to a range of effects, including cytotoxicity in cancer cells, inhibition of microbial growth, and modulation of inflammatory and neurological pathways.

Derivatives of the isoquinoline and related quinoline (B57606)/quinazoline (B50416) scaffolds have been extensively investigated for their antiproliferative properties against various cancer cell lines. The introduction of bromine and other substituents onto the heterocyclic ring is a common strategy aimed at enhancing cytotoxic activity.

Research on 6-bromine-containing 7-anilino-1-arylisoquinolinequinones has demonstrated significant antiproliferative activity against human leukemia (HL-60) cell lines, with IC50 values in the low micromolar range. researchgate.net The activity of these compounds is partly attributed to the electronic effects of the nitrogen and bromine substituents on the core structure. researchgate.net This suggests that the 6-bromo substitution on the isoquinoline framework is a key contributor to its anticancer potential.

In the context of prostate cancer, while direct studies on this compound are not widely published, related compounds have shown promise. For instance, the small molecule 6-bromo-indirubin-3′-oxime (6BIO) has been found to downregulate androgen receptor (AR) expression and signaling in prostate cancer cells, including the drug-resistant AR-V7 splice variant. nih.gov This highlights a potential mechanistic avenue for bromo-substituted heterocyclic compounds in treating prostate cancer.

The broader class of quinazoline derivatives, which are structurally related to isoquinolines, has also yielded potent anticancer agents. nih.govresearchgate.net Studies on novel quinazoline-4(3H)-one derivatives have shown significant cytotoxicity against various cancer cell lines, with activity influenced by the nature of substitutions on the core ring. nih.gov

Table 1: Antiproliferative Activity of Selected Isoquinoline and Quinazoline Analogs

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 6-bromo-7-anilino-1-arylisoquinolinequinones | Human Leukemia (HL-60) | 1.31 - 11.04 µM | researchgate.net |

| 6-bromo-indirubin-3′-oxime (6BIO) | Prostate Cancer | Downregulates AR expression | nih.gov |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | Colon Cancer (SW620) | 6.15 ± 0.37 µM | nih.gov |

This table is for illustrative purposes and shows the activity of related compound classes, not the specific subject compound.

The isoquinoline scaffold is a known pharmacophore for antimicrobial agents. Research indicates that this compound and its derivatives are subjects of study for their potential antimicrobial activities against various bacterial and fungal strains.

Isoquinoline alkaloids as a group have demonstrated a broad spectrum of antibacterial and antifungal activities. researchgate.net The structural features of these molecules, such as the presence of a quaternary nitrogen and specific substitutions, play a crucial role in their antimicrobial efficacy. researchgate.net For example, studies on amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline showed significant activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. researchgate.net These derivatives were found to be considerably more effective than the parent compound, indicating that substitutions on the bromo-quinoline core can dramatically enhance antimicrobial potency. researchgate.net

Similarly, related heterocyclic systems like quinoxalines and quinazolinones containing bromine have been investigated. A 6-bromo-3-chloroquinoxalin-2-amine (B3045484) derivative showed promising results against various bacteria and fungi. Another study on a complex ligand, 6-Bromo-2[(4-(2,3-dichlorophenyl))piperazin-1-yl) methyl]-3-[8-hydroxy quinolin-5-yl]-3(H)-quinazolin-4-one, and its metal chelates reported notable antifungal activity against several plant pathogenic fungi, including Aspergillus Fumigatus and Candida Albicans. researchgate.net

Table 2: Investigated Antimicrobial Spectrum of Bromo-substituted Heterocycles

| Compound/Derivative Class | Tested Organisms | Type of Activity | Reference(s) |

|---|---|---|---|

| 5,7-dibromo-2-methyl-8-hydroxyquinoline derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Antibacterial & Antifungal | researchgate.net |

| 6-bromo-3-chloroquinoxalin-2-amine derivatives | Various bacteria and fungi | Antimicrobial | |

| 6-bromo-quinazolin-4-one derivative | C. Albicans, Aspergillus Fumigatus, Rhizopus Nigricans | Antifungal | researchgate.net |

This table reflects the activity of related bromo-substituted heterocyclic compounds.

While direct research into the neuroprotective effects of this compound is limited in publicly available literature, the broader field of neuropharmacology is an active area for related compounds. Neuroprotection often involves mechanisms such as reducing oxidative stress, inhibiting microglial activation, and suppressing neuroinflammation. nih.govnih.gov

For instance, compounds like 6-shogaol (B1671286) and its metabolite 6-paradol have demonstrated neuroprotective effects in models of multiple sclerosis by alleviating neuroinflammatory responses, including microglial activation and astrogliosis. nih.gov Other research has shown that certain thiazoline (B8809763) derivatives can protect against ischemic neuronal damage by reducing oxidative stress and boosting endogenous antioxidant systems. nih.gov These studies underscore the potential for small molecules to confer neuroprotection through antioxidant and anti-inflammatory actions.

Given that isoquinoline derivatives are being explored for a wide range of biological activities, investigating the potential of this compound and its analogs in models of neurodegenerative diseases or ischemic injury represents a plausible future research direction.

The anti-inflammatory potential of isoquinoline alkaloids and related heterocyclic compounds is an area of growing interest. Inflammation is a key pathological component in numerous diseases, and compounds that can modulate inflammatory pathways are valuable therapeutic leads.

Research has shown that certain isoquinoline derivatives possess anti-inflammatory properties. researchgate.net The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes. For example, the compound 6-shogaol has been shown to suppress the secretion of proinflammatory cytokines from astrocytes and reduce the expression of TNF-α in animal models of neuroinflammation. nih.gov This activity is linked to its ability to inhibit glial cell activation, a key driver of inflammation in the central nervous system. nih.gov

While specific data on the anti-inflammatory properties of this compound are not prominent, its structural relationship to compounds with known biological activities suggests that this could be a fruitful area for investigation. The presence of halogen atoms on the aromatic ring can influence the electronic distribution and lipophilicity of the molecule, potentially modulating its interaction with inflammatory targets.

Structure Activity Relationship Sar and Rational Ligand Design Principles

Impact of Bromine and Chlorine Substituents on Binding Affinity, Selectivity, and Metabolic Stability

The presence and positioning of halogen atoms on a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. In 6-Bromo-8-chloroisoquinolin-3-amine, the bromine at the 6-position and the chlorine at the 8-position are critical determinants of its biological activity.

Halogens, such as bromine and chlorine, are highly electronegative and can form halogen bonds, which are non-covalent interactions with electron-rich atoms in a biological target. These interactions can significantly enhance binding affinity. The increasing electronegativity of halogen atoms in the A-ring of flavonoid derivatives has been shown to increase their antibacterial activity. nih.gov This principle suggests that the bromo and chloro substituents on the isoquinoline (B145761) core of our target compound could be pivotal for its interaction with specific receptors or enzymes.

Furthermore, the size and lipophilicity of these halogens play a crucial role. Bromine is larger and more lipophilic than chlorine, which can lead to stronger van der Waals interactions and improved membrane permeability. However, this increased lipophilicity can also impact metabolic stability. The carbon-halogen bond strength decreases from chlorine to bromine, potentially making the bromine atom more susceptible to metabolic cleavage. Studies on reactive halogen species have shown their significant impact on atmospheric chemistry, highlighting their ability to influence oxidation processes, a principle that can be extrapolated to metabolic pathways in biological systems. nih.gov

The specific placement of the halogens at the 6- and 8-positions will dictate the molecule's electronic distribution and steric profile, thereby influencing its selectivity for a particular biological target. This substitution pattern is key to achieving a desired therapeutic effect while minimizing off-target interactions.

Table 1: Potential Impact of Halogen Substituents on Pharmacological Properties

| Property | Impact of Bromine (at C6) | Impact of Chlorine (at C8) |

| Binding Affinity | Can increase affinity through halogen bonding and van der Waals interactions. | Can contribute to binding through halogen bonding. |

| Selectivity | The specific position and nature of the halogen influence the shape and electronic profile, leading to target selectivity. | The specific position and nature of the halogen influence the shape and electronic profile, leading to target selectivity. |

| Metabolic Stability | May be a site for metabolic attack due to the weaker C-Br bond, potentially leading to faster clearance. | Generally more stable to metabolic cleavage compared to bromine. |

| Lipophilicity | Increases lipophilicity, which can affect absorption and distribution. | Moderately increases lipophilicity. |

Role of the Amine Group in the Pharmacological Profile and Target Recognition

The amine group at the 3-position of the isoquinoline ring is a key functional group that significantly shapes the pharmacological profile of this compound. As a primary amine, it can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the binding pocket of a biological target.

Studies on 3-aminoisoquinoline derivatives have highlighted their potential as central nervous system depressants, with the amine group being essential for their activity. nih.govacs.org In the context of anticancer research, 3-aminoisoquinolin-1(2H)-one derivatives have shown promising antiproliferative activity, with the nature of the substituent on the 3-amino group influencing their potency and selectivity. univ.kiev.ua For instance, certain hetarylamino derivatives at this position were found to be particularly active against a range of cancer cell lines. univ.kiev.ua

The basicity of the amine group, influenced by the electron-withdrawing effects of the bromine and chlorine substituents, will determine its protonation state at physiological pH. A protonated amine can form strong ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a binding site, further anchoring the ligand. The ability of an amine group to coordinate with metal ions, as seen in some enzyme inhibitors, could also be a relevant mechanism of action. nih.gov

Conformational Analysis and Stereochemical Influences on Biological Recognition

The bulky bromine and chlorine atoms at positions 6 and 8 can introduce steric hindrance, which may restrict the rotation of the molecule and favor a particular conformation when binding to a target. lumenlearning.com This preferred conformation can be critical for achieving high binding affinity and selectivity. In substituted cyclohexanes, for example, bulky groups prefer to occupy the equatorial position to minimize steric strain. youtube.com While the isoquinoline ring is aromatic and thus planar, the steric bulk of the halogens can influence how the molecule docks into a binding pocket.

Furthermore, if the target protein has a chiral binding site, the specific spatial arrangement of the substituents on the isoquinoline scaffold can lead to stereoselective interactions. While this compound itself is not chiral, its interactions with a chiral environment could be influenced by the fixed orientation of its substituents.

Computational Approaches to SAR Derivations

Computational chemistry offers powerful tools to investigate the structure-activity relationships of molecules like this compound, providing insights that can guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comjapsonline.com By analyzing a set of isoquinoline derivatives with known activities, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, including variations of this compound.

For example, QSAR studies on isoquinoline derivatives as inhibitors of aldo-keto reductase 1C3 (AKR1C3) have identified key molecular descriptors that correlate with their inhibitory potency. japsonline.comjapsonline.comresearchgate.net Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives have been used to design new compounds with improved antibacterial activity against methicillin-resistant Staphylococcus aureus. nih.gov Such models could be applied to our target compound to predict its potential activity against various targets and to guide modifications that could enhance its desired pharmacological properties.

Pharmacophore Elucidation and Mapping

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. wikipedia.orgsapub.orgnih.gov

By analyzing a set of active isoquinoline derivatives, a pharmacophore model can be generated. This model can then be used to screen large chemical databases for new compounds that fit the pharmacophore and are therefore likely to be active. For instance, a pharmacophore model for 5-HT3 receptor antagonists, which can include an isoquinoline moiety, typically consists of an aromatic ring, a hydrogen-bonding group, and a basic center. wikipedia.org A similar approach could be used to develop a pharmacophore for the target of this compound, providing a virtual blueprint for the design of new and diverse chemical entities with similar biological activity. nih.gov

Molecular Docking for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govrsc.orgresearchgate.net This method can provide valuable insights into the binding mode of this compound with its potential biological target.

Docking studies on isoquinoline derivatives have been successfully used to understand their binding to various targets, including leucine (B10760876) aminopeptidase (B13392206) and the epidermal growth factor receptor (EGFR). nih.govmdpi.com Such studies can reveal key interactions, such as hydrogen bonds formed by the amine group and halogen bonds from the bromine and chlorine atoms, that contribute to the binding affinity. By visualizing the docked pose of this compound, researchers can rationalize its observed activity and propose modifications to improve its fit within the binding site. nih.gov

Table 2: Computational Approaches for SAR Analysis of this compound

| Computational Method | Application to this compound | Potential Insights |

| QSAR | Predict the biological activity of novel analogs based on their chemical structure. | Identify key structural features that correlate with activity; guide the design of more potent compounds. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for binding to a target. | Discover new chemical scaffolds with similar activity; provide a template for de novo design. |

| Molecular Docking | Predict the binding orientation and interactions of the compound within a target's active site. | Visualize key binding interactions; explain observed SAR; guide modifications to improve binding affinity and selectivity. |

Ligand Efficiency and Fragment-Based Drug Design (FBDD) in Isoquinoline Optimization

The principles of Ligand Efficiency (LE) and Fragment-Based Drug Design (FBDD) are pivotal in modern medicinal chemistry for the rational optimization of lead compounds. numberanalytics.com These strategies are particularly relevant to the optimization of isoquinoline scaffolds, such as this compound, aiming to enhance their potency and drug-like properties.

Ligand Efficiency (LE) is a key metric used to evaluate the binding efficiency of a molecule relative to its size. wikipedia.orgacs.org It is calculated by normalizing the binding affinity (often expressed as Gibbs free energy, ΔG) by the number of non-hydrogen atoms (N) in the molecule. wikipedia.org The formula can be expressed as:

LE = - (ΔG) / N

This metric helps medicinal chemists to identify compounds that have a favorable balance of potency and size, avoiding the common pitfall of achieving higher potency simply by increasing molecular weight, which can negatively impact pharmacokinetic properties. rsc.org In the context of kinase inhibitor design, a field where isoquinolines are often explored, maximizing LE is a critical goal to achieve a desirable profile of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. rsc.org

Fragment-Based Drug Design (FBDD) is a powerful methodology for hit identification and lead generation that starts with screening small, low-molecular-weight compounds, or "fragments". researchoutreach.orgrug.nl These fragments typically exhibit weak binding affinity but do so with high ligand efficiency. tandfonline.com The core idea of FBDD is that these efficient fragments can serve as starting points for optimization, where their size is carefully increased to improve potency while maintaining or even improving LE. rug.nl This approach offers several advantages over traditional high-throughput screening (HTS), including a higher hit rate and a more efficient exploration of chemical space. numberanalytics.comrug.nl

For a molecule like this compound, the FBDD approach could be conceptualized in a few ways. The isoquinoline core itself can be considered a fragment that binds to a target. The bromine and chlorine substituents at positions 6 and 8, along with the amine group at position 3, represent vectors for optimization. Through techniques like fragment growing, where chemical moieties are added to the core structure, or fragment linking, where two or more fragments that bind to adjacent sites are connected, the potency of the initial isoquinoline scaffold can be systematically improved. rug.nl

A hypothetical FBDD campaign for a target kinase, starting with an isoquinoline fragment, might proceed as follows:

Fragment Screening: A library of fragments would be screened against the target protein, for example, using techniques like NMR spectroscopy or X-ray crystallography, to identify binders. nih.govnih.gov An isoquinoline fragment might be identified as a hit.

Hit-to-Lead Optimization: The initial isoquinoline hit would then be optimized. For instance, if the initial hit was a simple isoquinolone, chemists would synthesize a library of analogues to explore the structure-activity relationship (SAR). nih.gov This could involve adding substituents at various positions of the isoquinoline ring, similar to the bromine and chlorine atoms and the amine group on this compound.

Ligand Efficiency Monitoring: Throughout the optimization process, LE would be calculated for each new analogue to ensure that the increase in potency is not solely due to an increase in size. acs.org

The table below illustrates a hypothetical optimization run for an isoquinoline scaffold, demonstrating how potency and ligand efficiency might change with chemical modifications.

| Compound | Structure | IC₅₀ (µM) | Number of Heavy Atoms | Ligand Efficiency (LE) |

| Isoquinolone (Fragment Hit) | 870 | 10 | 0.39 | |

| Intermediate 1 | 41.4 | 15 | 0.33 | |

| Optimized Lead | 1.8 | 19 | 0.42 |

This data is adapted from a study on isoquinolone-based PDK1 inhibitors and is presented here for illustrative purposes of the FBDD process. nih.gov

This iterative process of synthesis and evaluation, guided by structural biology and the principles of ligand efficiency, allows for the rational design of potent and selective inhibitors. tandfonline.com The application of these principles to a scaffold like this compound would be a standard and powerful approach in a drug discovery program aimed at developing kinase inhibitors or other therapeutic agents. researchoutreach.org

Computational Chemistry and in Silico Investigations of 6 Bromo 8 Chloroisoquinolin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. nih.gov For a molecule like 6-bromo-8-chloroisoquinolin-3-amine, DFT calculations, often employing a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry to its most stable conformation. dergipark.org.tr

These calculations yield crucial information about the molecule's electronic properties, including orbital energies and the distribution of electron density. This allows for a detailed analysis of its structural and spectroscopic characteristics. dergipark.org.tr For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to confirm the molecular structure. dergipark.org.tr

Time-Dependent DFT (TD-DFT) extends these principles to study the excited states of the molecule. dergipark.org.tr This is particularly useful for predicting the UV-Vis absorption spectrum, providing insights into the electronic transitions that occur when the molecule absorbs light. dergipark.org.tr By analyzing the orbitals involved in these transitions, researchers can understand the photophysical properties of the compound.

Table 1: Exemplary DFT-Calculated Properties for an Isoquinoline (B145761) Derivative

| Property | Value | Method/Basis Set |

|---|---|---|

| Total Energy | (value in Hartrees) | B3LYP/6-311++G(d,p) |

| Dipole Moment | (value in Debye) | B3LYP/6-311++G(d,p) |

Note: The values in this table are illustrative and represent the type of data obtained from DFT/TD-DFT calculations on similar heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Landscape and Ligand-Target Interaction Dynamics

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to explore the conformational landscape of this compound and its interactions with biological macromolecules, such as proteins or nucleic acids.

Frontier Molecular Orbital Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO - EHOMO) are critical reactivity descriptors. A small energy gap generally implies higher chemical reactivity and lower kinetic stability. For this compound, calculating these values via DFT helps predict its reactivity in various chemical reactions. The spatial distribution of the HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack, respectively. For instance, studies on similar quinoline (B57606) derivatives show that substitutions can significantly alter the reactive nature of the molecule. dergipark.org.tr

Table 2: Illustrative FMO Properties and Reactivity Descriptors

| Parameter | Description | Predicted Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability |

| Ionization Potential (I) | ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | ≈ -ELUMO | Energy released when an electron is added |

Note: This table describes the type of data generated from FMO analysis of related heterocyclic systems.

Molecular Electrostatic Potential Surface Analysis for Active Site Interactions

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting intermolecular interactions, particularly non-covalent interactions within a protein's active site. mdpi.com The MESP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Regions of negative electrostatic potential (typically colored red) are electron-rich and are prone to electrophilic attack or interactions with positive charges (e.g., metal ions, hydrogen bond donors). For this compound, these regions are expected to be localized around the nitrogen atom of the isoquinoline ring and the nitrogen of the amine group due to their lone pairs of electrons. mdpi.comresearchgate.net Conversely, regions of positive electrostatic potential (typically blue) are electron-poor, associated with hydrogen atoms (especially the amine hydrogens), and are susceptible to nucleophilic attack or interactions with negative charges (e.g., carboxylate groups in an active site). mdpi.com The bromine and chlorine atoms would also influence the potential distribution due to their electronegativity. This detailed map of charge distribution is critical for predicting the molecule's orientation and binding mode within a biological target. researchgate.net

Cheminformatics for Data Analysis, Virtual Screening, and Hypothesis Generation

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information, aiding in processes like virtual screening and the generation of new hypotheses. For this compound, cheminformatics tools can be used to calculate a variety of molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and potential for hydrogen bonding. chemscene.comnih.gov

These computed properties are essential for predicting the molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For example, properties like the Topological Polar Surface Area (TPSA) are correlated with a molecule's ability to permeate cell membranes. chemscene.com This data can be used to filter large virtual libraries to identify compounds with desirable drug-like properties or to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity.

Table 3: Predicted Physicochemical Properties for this compound and Related Compounds

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 257.51 g/mol nih.gov | Influences absorption and diffusion |

| XLogP3 | 3.4 nih.gov | Predicts lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 1 nih.gov | Potential for interactions with biological targets |

| Hydrogen Bond Acceptors | 2 nih.gov | Potential for interactions with biological targets |

| Topological Polar Surface Area (TPSA) | 38.91 Ų nih.gov | Correlates with drug transport properties |

Broader Academic Applications and Future Research Trajectories

Contribution to Chemical Biology as a Tool for Probing Biological Pathways and Mechanisms

Isoquinoline (B145761) alkaloids and their synthetic derivatives serve as powerful tools in chemical biology for the exploration of intricate biological pathways and mechanisms. numberanalytics.com Their ability to interact with a wide array of biological targets, including enzymes and receptors, allows researchers to dissect cellular processes with high precision. ontosight.ai For instance, certain isoquinoline compounds have been instrumental in studying signal transduction pathways critical in cancer metabolism, such as the MAPK, NF-κB, and PI3K pathways. nih.gov By observing the effects of these molecules on cellular functions—like inducing cell death or inhibiting pro-survival proteins—scientists can elucidate the roles of specific proteins and pathways in disease progression. nih.govresearchgate.net

The development of specifically substituted isoquinolines, such as those with halogen substitutions, can offer enhanced selectivity and potency for particular biological targets. These "chemical probes" can be used to investigate the function of specific enzymes or receptors within a complex biological system. An example is the use of isoquinoline alkaloids to inhibit enzymes like AKR1C3, which is implicated in cancer development and drug resistance. nih.gov Such studies not only advance our fundamental understanding of biology but also pave the way for the identification of novel therapeutic targets.

Exploration in Materials Science

The versatility of the isoquinoline scaffold extends beyond biology into the realm of materials science, where its derivatives are being explored for the development of advanced materials with unique properties. nih.govamerigoscientific.com

Isoquinoline-based Polymers

The incorporation of the isoquinoline moiety into polymer chains has led to the creation of materials with interesting conductive and optical properties. amerigoscientific.com These isoquinoline-based polymers and copolymers are being investigated for their potential use in electronic devices, sensors, and other advanced applications. amerigoscientific.com The ability to modify the isoquinoline structure through chemical synthesis allows for the fine-tuning of the resulting polymer's electrical, optical, and mechanical characteristics. amerigoscientific.com

Metal-Organic Frameworks (MOFs)

Isoquinoline derivatives are valuable as ligands in the synthesis of metal-organic frameworks (MOFs). amerigoscientific.com MOFs are highly porous materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org The specific coordination chemistry between the isoquinoline ligand and the metal center enables the creation of MOFs with tailored pore sizes and functionalities. amerigoscientific.com These materials have shown significant promise in applications such as gas storage, separation, catalysis, and drug delivery. amerigoscientific.comwikipedia.org For example, MOFs based on biquinoline ligands have been synthesized and studied for their catalytic activity in organic transformations. scispace.comnih.gov

Organic Semiconductors

The aromatic and electron-rich nature of the isoquinoline ring system makes it a suitable candidate for use in organic semiconductors. These materials are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research in this area focuses on designing and synthesizing isoquinoline derivatives with optimized electronic properties for efficient charge transport and light emission.

Applications in Catalysis and Detailed Reaction Mechanism Studies

The isoquinoline framework is not only a target of synthesis but also a tool in catalysis. Isoquinoline derivatives can act as privileged chiral ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov The nitrogen atom in the isoquinoline ring can coordinate with metal catalysts, influencing the stereochemical outcome of a reaction.

Furthermore, the synthesis of various substituted isoquinolines provides a platform for studying detailed reaction mechanisms. researchgate.net The development of novel synthetic routes, such as those involving palladium-catalyzed cross-coupling reactions or transition metal-catalyzed C-H activation, allows chemists to explore new bond-forming strategies and understand the intricacies of catalytic cycles. nih.govresearchgate.net These studies are fundamental to advancing the field of organic synthesis.

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Discovery and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery, including the search for new isoquinoline-based molecules. nih.govyoutube.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and materials. nih.gov

Identification of Unexplored Biological Activities and Novel Therapeutic Targets for Isoquinolines

The isoquinoline scaffold is a recurring motif in a vast number of natural products with a wide range of biological activities. nih.govwikipedia.org While many isoquinoline alkaloids have been studied for their anticancer, antimicrobial, and anti-inflammatory properties, there remains a significant opportunity to uncover unexplored biological activities. numberanalytics.comontosight.airesearchgate.net

Researchers are actively investigating the potential of isoquinoline derivatives to address a variety of diseases. For example, some isoquinoline compounds have shown potential as antiretroviral agents and for the treatment of neurodegenerative diseases. wikipedia.orgnih.gov The structural diversity of naturally occurring and synthetic isoquinolines suggests that they may interact with a wide range of biological targets that have not yet been fully explored. ontosight.ai Systematic screening of isoquinoline libraries against diverse biological assays, coupled with modern target identification techniques, is likely to reveal novel therapeutic applications for this versatile class of compounds. This includes investigating their potential as inhibitors of enzymes that are currently not well-validated drug targets. nih.gov

Emerging Synthetic Methodologies and Technologies in Heterocyclic Chemistry Relevant to Isoquinolinamines

The field of heterocyclic chemistry is continually evolving, with new synthetic methodologies and technologies emerging that are highly relevant to the synthesis of isoquinolinamines like 6-Bromo-8-chloroisoquinolin-3-amine. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are being supplemented and, in some cases, replaced by more efficient and versatile modern techniques. nih.govresearchgate.net

Recent advances include the use of transition-metal catalysis, particularly with metals like palladium and rhodium, to facilitate C-H bond activation and cross-coupling reactions. nih.govorganic-chemistry.org These methods allow for the direct and regioselective introduction of substituents onto the isoquinoline core, providing access to a wider range of derivatives that were previously difficult to synthesize. researchgate.net Additionally, one-pot, multi-component reactions are gaining prominence as they offer a more streamlined and atom-economical approach to constructing complex heterocyclic systems. organic-chemistry.org

The development of flow chemistry techniques is also impacting the synthesis of isoquinolines. Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are difficult to control in traditional batch processes. These emerging technologies are not only expanding the synthetic chemist's toolbox but are also enabling the more efficient and sustainable production of isoquinolinamines for various research applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-8-chloroisoquinolin-3-amine, and how can purity be ensured?

- Methodological Answer : Brominated isoquinoline derivatives are typically synthesized via Buchwald-Hartwig amination or Ullmann coupling, using palladium/copper catalysts . For halogenated analogs like 6-bromo-8-chloro derivatives, sequential halogenation (e.g., bromination followed by chlorination) under inert conditions is advised. Purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc gradients) and verified by HPLC with UV detection at 254 nm . Store intermediates at 0–6°C to prevent decomposition .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, DEPT-135) to confirm substitution patterns. For example, the amine proton at position 3 should appear as a singlet (δ 5.2–5.8 ppm), while aromatic protons show coupling patterns consistent with bromo and chloro substituents. High-resolution mass spectrometry (HRMS-ESI) is critical for molecular ion validation (expected [M+H]⁺ ~257.95 m/z) . Cross-validate with FT-IR to detect NH₂ stretches (~3350 cm⁻¹) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : The compound is likely sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (PBS, pH 7.4). Use sonication (30 min, 40 kHz) to enhance dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Replicate experiments with positive controls (e.g., kinase inhibitors for enzyme studies) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Apply statistical tools like ANOVA with post-hoc Tukey tests to assess significance across datasets . For in vivo studies, standardize animal models (e.g., C57BL/6 mice) and dosing regimens .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

- Methodological Answer : To avoid competing reactions at the amine or halide sites, protect the amine with Boc groups before cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Use Pd(dppf)Cl₂ as a catalyst for chloro-selective substitutions . Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and isolate products via flash chromatography .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) can prioritize derivatives for synthesis. Validate predictions with experimental IC₅₀ values and correlate via linear regression (R² >0.85) .

Q. What are the best practices for reconciling contradictory spectral data (e.g., NMR vs. MS) for novel derivatives?

- Methodological Answer : Contradictions may stem from impurities or tautomerism. Re-purify compounds via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). For tautomers, acquire variable-temperature NMR (25–60°C) to observe dynamic equilibria. Cross-reference with X-ray crystallography if single crystals are obtainable .

Methodological Design & Validation

Q. How should researchers design dose-response studies to minimize off-target effects?

- Methodological Answer : Use a logarithmic concentration range (1 nM–100 µM) with triplicate measurements. Include counter-screens against related targets (e.g., GPCRs for kinase inhibitors) to assess selectivity. Analyze dose curves with GraphPad Prism (4-parameter logistic model) and report EC₅₀/IC₅₀ ± 95% CI .

Q. What metrics are critical for validating synthetic scalability from milligram to gram-scale?

- Methodological Answer : Track yield, purity, and reaction time at each scale. Optimize catalyst loading (e.g., reduce Pd from 5% to 1% mol) and solvent volume (switch from DMF to toluene for easier recycling). Characterize bulk products via DSC to confirm thermal stability (>150°C decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.